5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S2 and a molecular weight of 295.81 g/mol . This compound is characterized by the presence of a thiophene ring, a sulfonyl chloride group, and an amide group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Amide Group: The starting material, 2-methylpropanoyl chloride, reacts with ethylamine to form 2-methylpropanamide.
Introduction of the Thiophene Ring: The amide is then reacted with 2-bromoethyl thiophene-2-sulfonate under basic conditions to form the desired thiophene derivative.
Sulfonyl Chloride Formation: The final step involves the chlorination of the sulfonate group using thionyl chloride (SOCl2) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack . The thiophene ring also contributes to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[1-(2-Methylpentanamido)ethyl]thiophene-2-sulfonyl chloride
- 2-Chloro-5-methylthiophene
- Suprofen
- Articaine
Uniqueness
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is unique due to its combination of a thiophene ring, sulfonyl chloride group, and amide group, which provides a versatile platform for various chemical transformations. Its reactivity and stability make it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C10H14ClNO3S2 |
---|---|
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
5-[1-(2-methylpropanoylamino)ethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S2/c1-6(2)10(13)12-7(3)8-4-5-9(16-8)17(11,14)15/h4-7H,1-3H3,(H,12,13) |
InChI-Schlüssel |
KXJYCPFXJIVHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(C)C1=CC=C(S1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.